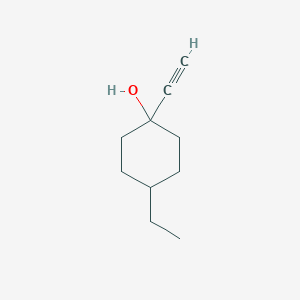

4-Ethyl-1-ethynylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4-ethyl-1-ethynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-9-5-7-10(11,4-2)8-6-9/h2,9,11H,3,5-8H2,1H3 |

InChI Key |

DQOKLANLGFDDEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 1 Ethynylcyclohexan 1 Ol

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in 4-Ethyl-1-ethynylcyclohexan-1-ol Synthesis

Temperature and Pressure Influence on Ethynylation Efficiency

The optimization of temperature and pressure is a critical aspect of the synthesis of this compound, directly impacting the reaction's yield, rate, and the formation of potential byproducts. The ethynylation of ketones, often carried out via the Favorskii reaction, involves the use of a strong base to deprotonate acetylene (B1199291), which then acts as a nucleophile attacking the carbonyl carbon of the ketone.

Detailed research on the specific influence of temperature and pressure on the ethynylation of 4-ethylcyclohexanone (B1329521) is not extensively available in publicly accessible literature. However, general principles and data from studies on analogous substituted cyclohexanones provide valuable insights into the expected effects of these parameters.

Temperature Effects:

Pressure Effects:

Pressure is another key parameter, primarily because acetylene is a gaseous reactant. According to Henry's Law, the concentration of dissolved acetylene in the reaction solvent is directly proportional to the partial pressure of acetylene above the liquid. Therefore, increasing the pressure enhances the concentration of the acetylide anion available for the reaction, which can lead to a higher reaction rate and improved yield.

Industrial processes for the ethynylation of ketones often employ elevated pressures, sometimes ranging from 2 to 30 atmospheres. Specific patented procedures for the synthesis of 1-ethynylcyclohexanol and its homologues describe the use of acetylene under pressures of at least 100 pounds per square inch (psi), and in some continuous processes, pressures as high as 1000 psig have been reported.

Synergistic Effects and Optimization:

The interplay between temperature and pressure is complex. A higher pressure allows for the reaction to be conducted at a lower temperature while still maintaining a sufficient concentration of dissolved acetylene. This can be advantageous in minimizing temperature-related side reactions. Conversely, at a given pressure, there exists an optimal temperature that provides a balance between a reasonable reaction rate and minimal byproduct formation.

The following table illustrates hypothetical data based on general principles for the optimization of the synthesis of a substituted ethynylcyclohexanol, demonstrating the expected trends.

| Entry | Temperature (°C) | Pressure (psi) | Conversion (%) | Yield (%) |

| 1 | 80 | 100 | 75 | 65 |

| 2 | 100 | 100 | 85 | 78 |

| 3 | 120 | 100 | 95 | 88 |

| 4 | 140 | 100 | 98 | 82 (Decomposition observed) |

| 5 | 120 | 50 | 80 | 72 |

| 6 | 120 | 150 | >99 | 92 |

| 7 | 120 | 200 | >99 | 91 (Increased byproduct) |

Ultimately, the optimal conditions for the synthesis of this compound would be determined empirically by systematically varying both temperature and pressure and analyzing the resulting product mixture to maximize the yield and purity of the desired compound.

Advanced Reaction Chemistry and Functionalization of 4 Ethyl 1 Ethynylcyclohexan 1 Ol

Transformations of the Ethynyl (B1212043) Moiety

The terminal alkyne group in 4-Ethyl-1-ethynylcyclohexan-1-ol is the primary site for a range of catalytic and radical-mediated reactions, enabling the synthesis of a diverse array of derivatives.

Catalytic Functionalization Reactions of the Terminal Alkyne

The triple bond of the ethynyl group is susceptible to a variety of catalytic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgchemie-brunschwig.ch The reaction between this compound and an organic azide (B81097) in the presence of a copper(I) catalyst leads to the specific formation of the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgresearchgate.net This is in contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

The CuAAC reaction is a powerful tool for creating complex molecules by "stitching" together building blocks containing azide and alkyne functionalities. researchgate.net The resulting triazole ring is not merely a linker but can be a pharmacophore itself, exhibiting a range of biological activities. chemie-brunschwig.chnih.gov The reaction's modularity and reliability have made it a staple in drug discovery, materials science, and bioconjugation. wikipedia.orgsigmaaldrich.com

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Catalyst | Copper(I) |

| Reactants | Terminal Alkyne, Organic Azide |

| Product | 1,4-Disubstituted 1,2,3-Triazole |

| Key Advantages | High Yield, Regiospecificity, Mild Conditions, Broad Scope |

A variety of copper sources and ligands can be employed to facilitate the CuAAC reaction, and numerous methods have been developed for the synthesis of both the requisite alkynes and azides. organic-chemistry.orgnih.gov

Hydrosilylation of the terminal alkyne in this compound offers a direct route to the formation of vinylsilanes. This reaction typically involves the addition of a hydrosilane across the triple bond, catalyzed by transition metal complexes, most commonly those of platinum or rhodium. The regioselectivity and stereoselectivity of the addition can often be controlled by the choice of catalyst and reaction conditions, leading to the formation of specific vinylsilane isomers.

Vinylsilanes are versatile synthetic intermediates that can undergo a wide range of subsequent transformations. The silicon-carbon bond can be cleaved and replaced with other functional groups, making vinylsilanes valuable precursors for the synthesis of substituted alkenes. For example, they can participate in cross-coupling reactions, such as the Hiyama coupling, or be converted to vinyl halides or vinyl iodides. Furthermore, the double bond of the vinylsilane can undergo various addition reactions, further expanding its synthetic utility.

The terminal alkyne of this compound can undergo oxidative homocoupling to form symmetrical 1,3-diyne derivatives. The most common method for this transformation is the Glaser coupling, which traditionally uses a copper(I) salt like cuprous chloride or cuprous bromide as a catalyst in the presence of an oxidant, such as oxygen or air, and a base. organic-chemistry.orgrsc.org A related and often more versatile procedure is the Hay coupling, which employs a soluble copper-TMEDA (tetramethylethylenediamine) complex. organic-chemistry.orgrsc.org

These coupling reactions are valuable for the synthesis of conjugated systems and have been applied in the creation of polymers, macrocycles, and other complex organic structures. rsc.org However, a potential side reaction in copper-catalyzed processes involving terminal alkynes is the undesired Glaser coupling, which can lead to a reduction in the yield of the desired product. researchgate.net Careful control of reaction conditions, such as temperature and the use of reducing agents, can help to minimize this unwanted side reaction. researchgate.net

Table 2: Common Homocoupling Reactions of Terminal Alkynes

| Reaction Name | Typical Catalyst/Reagents | Key Features |

| Glaser Coupling | Cu(I) salt (e.g., CuCl), oxidant (e.g., O2), base | One of the earliest methods for diyne synthesis. organic-chemistry.orgrsc.org |

| Hay Coupling | Cu-TMEDA complex, O2 | Offers improved solubility and versatility over the traditional Glaser coupling. organic-chemistry.orgrsc.org |

| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)2) in pyridine | A modification of the Glaser coupling. rsc.org |

The ethynyl group of this compound can readily undergo both halogenation and hydrohalogenation.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond can lead to the formation of di- or tetra-haloalkanes. chemistrysteps.commasterorganicchemistry.com The reaction with one equivalent of the halogen typically produces a trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. masterorganicchemistry.com It is noteworthy that alkynes generally react more slowly than alkenes with chlorine and bromine. masterorganicchemistry.com Direct oxidative halogenation methods have also been developed to synthesize 1-bromoalkynes and 1-iodoalkynes from terminal alkynes using reagents like N-chlorosuccinimide or N-bromosuccinimide in the presence of a silver catalyst, or using a chloramine (B81541) salt as the oxidant with KI or NaBr. thieme-connect.com Furthermore, enzymatic halogenation of terminal alkynes has been demonstrated, offering a biocatalytic route to haloalkynes. acs.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted internal carbon to form a vinyl halide. libretexts.orglibretexts.org In the presence of excess HX, a second addition can occur, leading to a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org However, in the presence of peroxides, the addition of HBr proceeds via a radical mechanism, resulting in an anti-Markovnikov addition where the bromine atom adds to the terminal carbon. libretexts.orglibretexts.orgucalgary.ca

Radical Addition Reactions to the Ethynyl Group

The ethynyl group is also susceptible to radical addition reactions. While radical additions to alkynes are generally slower than to alkenes, they provide a valuable pathway to functionalized alkenes. acs.org The addition of a radical to one of the carbons of the triple bond generates a highly reactive vinyl radical intermediate. acs.org

A key example is the radical addition of hydrogen bromide in the presence of peroxides, which proceeds via an anti-Markovnikov pathway. ucalgary.caaklectures.com The reaction is initiated by the formation of a bromine radical, which then adds to the terminal carbon of the alkyne. This regioselectivity is governed by the formation of the more stable radical intermediate. The resulting vinyl radical can then abstract a hydrogen atom from HBr to form the alkene product. A mixture of cis and trans isomers is often obtained. aklectures.com If excess HBr and radicals are present, a second radical addition can occur to the resulting alkene, leading to a vicinal dibromide. ucalgary.caaklectures.com

The thiol-yne reaction is another important radical addition to alkynes, where a thiol is added across the triple bond. This reaction can be initiated by light or a radical initiator and is known for its high efficiency and orthogonality, making it a powerful tool in polymer synthesis and materials science.

Rearrangement Reactions Involving the Ethynyl Group

The presence of a propargyl alcohol system in this compound makes it susceptible to acid-catalyzed rearrangement reactions. One of the notable transformations in this category is the Meyer-Schuster rearrangement. wikipedia.org This reaction typically converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.org In the case of this compound, this rearrangement would be expected to yield an α,β-unsaturated ketone. The reaction proceeds through a series of steps initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group and subsequent tautomerization to the final ketone product. wikipedia.org

Another significant rearrangement is the Rupe rearrangement, which often competes with the Meyer-Schuster rearrangement when dealing with tertiary alcohols containing a terminal alkyne. wikipedia.org This reaction also leads to the formation of α,β-unsaturated ketones, but via a different mechanistic pathway that involves an enyne intermediate. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways can be influenced by reaction conditions and the specific substitution pattern of the starting alcohol.

Transformations of the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for various functionalization reactions. These transformations are crucial for modifying the compound's physical and chemical properties.

The derivatization of the tertiary alcohol in this compound through esterification and etherification allows for the introduction of a wide variety of functional groups.

Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by acids or promoted by coupling agents. The resulting esters are valuable intermediates in organic synthesis.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed addition of the alcohol to alkenes can also yield ethers.

Under acidic conditions, this compound can undergo dehydration, leading to the formation of a carbon-carbon double bond in the cyclohexyl ring. This elimination reaction results in the formation of 4-ethyl-1-ethynylcyclohex-1-ene. The regioselectivity of this dehydration is influenced by the stability of the resulting alkene, with the formation of the endocyclic double bond being generally favored due to thermodynamic stability.

The Rupe rearrangement is a characteristic reaction of tertiary α-ethynyl alcohols like this compound, which, upon treatment with acids, rearrange to form α,β-unsaturated ketones. wikipedia.org This transformation is a powerful tool for the synthesis of these valuable carbonyl compounds.

The mechanism of the Rupe rearrangement is thought to proceed through the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized carbocation. This cation can then rearrange to an allene (B1206475) intermediate, which subsequently tautomerizes to the final α,β-unsaturated ketone. wikipedia.org

In a study on the related compound 1-ethynylcyclohexan-1-ol in near-critical water, the primary product was identified as 1-cyclohexen-1-ylethanone. researchgate.net The proposed mechanism involves the formation of by-products such as cyclohexanone (B45756) and 1-ethynylcyclohex-1-ene. researchgate.net It is suggested that an equilibrium may exist between the reactant and the products. researchgate.net

The outcome of the Rupe rearrangement can be significantly influenced by the reaction medium and the presence of additives. In pure near-critical water at 260°C, the rearrangement of 1-ethynylcyclohexan-1-ol to 1-cyclohexen-1-ylethanone proceeded with a 49% yield. researchgate.net However, the introduction of additives such as zinc sulfate (B86663) (ZnSO₄), ferric chloride (FeCl₃), and sodium bisulfate (NaHSO₄) markedly increased the yield. researchgate.net

The catalytic ability of these additives was found to be in the order of NaHSO₄ > FeCl₃ > ZnSO₄. researchgate.net The addition of a 5 mole % aqueous solution of NaHSO₄ under the same conditions boosted the yield to as high as 88%. researchgate.net This enhancement is attributed to the increased concentration of H⁺ ions generated from the dissociation of NaHSO₄ and the hydrolysis of ZnSO₄ and FeCl₃. researchgate.net

| Additive | Yield of 1-cyclohexen-1-ylethanone (%) |

| None | 49 |

| ZnSO₄ | < 88 |

| FeCl₃ | < 88 |

| NaHSO₄ | 88 |

Data based on the rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water at 260°C for 60 minutes. researchgate.net

The reaction time also plays a crucial role, with the optimal time being 60 minutes under these conditions. researchgate.net Prolonging the reaction time beyond this point led to a decrease in yield, regardless of the additive used. researchgate.net

Rupe Rearrangement and Related Acid-Catalyzed Transformations of this compound

Integrated Reactivity: Concurrent Transformations of Ethynyl and Hydroxyl Groups

The proximate positioning of the hydroxyl and ethynyl groups in this compound facilitates a variety of reactions where both groups participate concurrently, leading to the formation of complex molecular architectures in a single synthetic operation. These integrated transformations are often triggered by the activation of one functional group, which then engages the other in an intramolecular fashion.

One of the most common transformations involving both the hydroxyl and ethynyl groups is intramolecular cyclization. These reactions can be initiated by the activation of the alkyne under transition metal catalysis or by converting the hydroxyl group into a better leaving group. For instance, in the presence of a suitable catalyst, the hydroxyl group can add across the alkyne, leading to the formation of a cyclic ether. The regioselectivity of this cyclization is dictated by the nature of the catalyst and the reaction conditions, potentially leading to either endo or exo cyclization products.

Another significant area of integrated reactivity involves the use of the hydroxyl group to direct reactions at the ethynyl moiety. The hydroxyl group can act as an internal nucleophile or can be derivatized to coordinate with a metal catalyst, thereby delivering the reagent to the alkyne from a specific face of the molecule. This approach is particularly valuable in stereoselective synthesis.

Furthermore, tandem reactions that commence with an intermolecular reaction at one functional group, followed by an intramolecular reaction involving the second, are also prevalent. For example, an initial intermolecular reaction at the alkyne, such as a Sonogashira coupling, could be followed by an intramolecular cyclization involving the hydroxyl group, leading to the rapid construction of complex heterocyclic systems.

The following table summarizes some of the potential concurrent transformations of the ethynyl and hydroxyl groups in this compound, based on known reactivity of similar alkynyl alcohols:

| Reaction Type | Initiating Group | Participating Group(s) | Potential Product(s) | Key Reagents/Catalysts |

| Intramolecular Hydroalkoxylation | Alkyne or Hydroxyl | Ethynyl, Hydroxyl | Cyclic ethers (e.g., substituted furans or pyrans) | Transition metal catalysts (e.g., Au, Pt, Ag), Brønsted or Lewis acids |

| Enyne Cycloisomerization | Alkyne | Ethynyl, (requires prior modification to an enyne) | Carbocyclic or heterocyclic ring systems | Transition metal catalysts (e.g., Pt, Ru, Rh) |

| Tandem Coupling-Cyclization | Alkyne | Ethynyl, Hydroxyl | Fused or spirocyclic heterocycles | Palladium catalysts, base |

| Oxidative Cyclization | Alkyne and Hydroxyl | Ethynyl, Hydroxyl | Cyclic ketones or lactones | Oxidizing agents (e.g., KMnO4, RuO4) |

Stereochemical Considerations in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect, primarily due to the presence of a stereocenter at the C1 position (the carbon bearing the hydroxyl and ethynyl groups) and the cis/trans isomerism of the 4-ethyl group on the cyclohexane (B81311) ring. The conformational preference of the cyclohexane ring, with the ethyl group preferentially occupying an equatorial position to minimize steric strain, significantly influences the stereochemical outcome of reactions.

The 4-ethyl group can exist in either a cis or trans relationship with respect to the hydroxyl group. This pre-existing stereochemistry in the starting material can exert a profound diastereoselective effect on subsequent transformations. For instance, in reactions where a reagent approaches the molecule, the bulky ethyl group can direct the attack to the less hindered face of the cyclohexane ring.

Influence of the 4-Ethyl Group on Stereoselectivity:

The conformational bias imposed by the 4-ethyl group is a key determinant of stereoselectivity. In the chair conformation of the cyclohexane ring, an equatorial ethyl group will influence the accessibility of the axial and equatorial faces of the molecule.

Axial vs. Equatorial Attack: In reactions involving nucleophilic attack on a derivative of the hydroxyl group or electrophilic addition to the alkyne, the trajectory of the incoming reagent will be influenced by the steric hindrance presented by the cyclohexane ring and the 4-ethyl group.

Diastereoselective Reductions: The reduction of the alkyne to an alkene or alkane can proceed with high diastereoselectivity, depending on the reducing agent and the directing influence of the hydroxyl and 4-ethyl groups. For example, catalytic hydrogenation may occur preferentially from the less hindered face of the molecule.

Asymmetric Synthesis: When employing chiral reagents or catalysts, the inherent chirality of this compound can lead to either matching or mismatching interactions, resulting in high levels of diastereoselectivity in the products.

The following table outlines key stereochemical considerations for reactions of this compound:

| Reaction Type | Stereochemical Consideration | Controlling Factor(s) | Potential Outcome |

| Nucleophilic Addition to a Carbonyl Precursor | Diastereoselective formation of cis and trans isomers | Steric hindrance from the 4-ethyl group directing the approach of the ethynyl nucleophile | Predominance of one diastereomer (e.g., equatorial attack leading to the trans product) |

| Cyclization Reactions | Diastereoselectivity of the newly formed stereocenters | Conformational preference of the cyclohexane ring, nature of the catalyst and substrate | Formation of specific diastereomers of the cyclic product |

| Reduction of the Alkyne | Syn or anti addition to the alkyne | Choice of reducing agent (e.g., Lindlar's catalyst for syn reduction, Na/NH3 for anti reduction), directing effect of the hydroxyl group | Formation of (E)- or (Z)-alkenes with potential for high diastereoselectivity |

| Asymmetric Catalysis | Enantioselective or diastereoselective transformations | Chiral ligand on the metal catalyst, matching/mismatching interactions with the substrate's stereocenters | High enantiomeric or diastereomeric excess in the product |

4 Ethyl 1 Ethynylcyclohexan 1 Ol As a Synthon in Complex Organic Synthesis

Construction of Advanced Organic Scaffolds

The inherent reactivity of the propargyl alcohol group in 4-Ethyl-1-ethynylcyclohexan-1-ol allows for significant skeletal modifications, enabling the construction of new and advanced organic scaffolds. A primary example of such a transformation is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. wikipedia.orgsynarchive.com

Under acidic conditions, this compound is expected to rearrange into the corresponding α,β-unsaturated ketone. rsc.orgorganicreactions.org This reaction proceeds through a formal 1,3-hydroxyl shift and tautomerization of an allenol intermediate. organicreactions.org The resulting product, (E)-2-ethylidene-4-ethylcyclohexan-1-one, represents a fundamentally different molecular scaffold, converting the alkyne-alcohol functionality into a conjugated enone system. This enone is a valuable intermediate for further reactions, such as Michael additions, Robinson annulations, and various cycloadditions, thereby opening pathways to a diverse range of complex carbocyclic structures. The conditions for this rearrangement can be tuned from strong acids to milder Lewis acid and transition-metal catalysts to improve selectivity and yield. wikipedia.orgorganicreactions.org

It is important to note that with tertiary alcohols like this compound, the Rupe rearrangement can be a competing reaction pathway, which would yield an α,β-unsaturated methyl ketone instead. wikipedia.org The choice of catalyst and reaction conditions is crucial in directing the transformation towards the desired scaffold.

Table 1: Meyer-Schuster Rearrangement of this compound

| Starting Material | Reaction | Potential Product | Scaffold Type |

| This compound | Meyer-Schuster Rearrangement | (E)-2-Ethylidene-4-ethylcyclohexan-1-one | α,β-Unsaturated Ketone |

Precursor for the Synthesis of Cyclic and Acyclic Systems with Diverse Functionality

The terminal alkyne of this compound serves as a powerful handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a preeminent example, enabling the linkage of a terminal alkyne with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction provides a direct and efficient route to synthesize molecules that incorporate the 4-ethyl-1-hydroxycyclohexyl motif into larger, conjugated systems.

In this context, this compound can act as an acetylene (B1199291) surrogate, coupling with a variety of substrates (e.g., iodobenzene, bromopyridine) to yield diarylacetylenes or aryl-alkynyl heterocycles. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and can often be performed under mild conditions. wikipedia.orgorganic-chemistry.org The ability to introduce a wide range of substituents via the halide partner makes this method highly versatile for creating libraries of complex acyclic and macrocyclic structures with tailored electronic and steric properties.

Table 2: Representative Sonogashira Coupling Reaction

| Substrate 1 | Substrate 2 | Catalyst System | Potential Product |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(Phenylethynyl)-4-ethylcyclohexan-1-ol |

| This compound | 2-Bromopyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-((Pyridin-2-yl)ethynyl)-4-ethylcyclohexan-1-ol |

Role in the Elaboration of Polymeric Materials and Advanced Monomers

The dual functionality of this compound makes it a compelling candidate for the design of advanced monomers and polymeric materials. The terminal alkyne is particularly suited for modern polymerization techniques based on "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage with exceptionally high efficiency and selectivity. wikipedia.orgbroadpharm.comorganic-chemistry.org this compound can be utilized as an alkyne-functionalized monomer (A) and reacted with a bifunctional azide (B81097) monomer (B-N₃)₂ in a step-growth polymerization. This process, known as azide-alkyne polycycloaddition, would generate a polymer chain where the 4-ethyl-1-hydroxycyclohexyl group is a recurring side chain attached to the triazole-linked backbone.

These pendant hydroxyl groups can serve as sites for further post-polymerization modification, allowing for the tuning of material properties such as solubility, hydrophilicity, or cross-linking density. Alternatively, the hydroxyl group could be used to attach the entire molecule to a pre-existing polymer backbone, incorporating the reactive alkyne group for subsequent functionalization.

Table 3: Hypothetical Polymer Synthesis via Azide-Alkyne Click Chemistry

| Monomer A | Monomer B | Polymerization Type | Resulting Polymer Repeating Unit |

| This compound | 1,4-Bis(azidomethyl)benzene | Azide-Alkyne Polycycloaddition | A linear polymer with pendant 4-ethyl-1-hydroxycyclohexyl groups linked by a triazole-phenyl-triazole backbone. |

Development of Novel Heterocyclic Compounds Utilizing this compound as a Building Block

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov The terminal alkyne of this compound is an ideal starting point for the synthesis of a variety of heterocyclic systems.

The most prominent application in this area is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide to form a 1,2,3-triazole ring. wikipedia.org The copper-catalyzed version (CuAAC) is highly regioselective, yielding the 1,4-disubstituted triazole, while ruthenium-catalyzed reactions (RuAAC) can yield the 1,5-disubstituted isomer. organic-chemistry.org This reaction is exceptionally robust, high-yielding, and tolerant of a vast array of functional groups, making it a true "click" reaction. tcichemicals.com

By reacting this compound with a suitably chosen azide (R-N₃), a new heterocyclic compound is formed, tethering the R-group to the cyclohexanol (B46403) moiety through a stable triazole linker. This strategy allows for the modular synthesis of large libraries of potential pharmacophores or functional materials by simply varying the azide component. For instance, coupling with benzyl (B1604629) azide would yield 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-ethylcyclohexan-1-ol.

Table 4: Synthesis of a Triazole Heterocycle via CuAAC Click Chemistry

| Alkyne Component | Azide Component | Reaction | Catalyst | Product |

| This compound | Benzyl Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(II) Sulfate (B86663), Sodium Ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl))-4-ethylcyclohexan-1-ol |

Computational and Theoretical Studies of 4 Ethyl 1 Ethynylcyclohexan 1 Ol

Molecular Conformation and Stereoisomeric Analysis

There are currently no available studies that specifically detail the molecular conformation or conduct a stereoisomeric analysis of 4-Ethyl-1-ethynylcyclohexan-1-ol. Such an analysis would typically involve the investigation of the chair and boat conformations of the cyclohexyl ring and the orientation of the ethyl, ethynyl (B1212043), and hydroxyl substituents. The presence of two stereocenters, at C1 and C4, gives rise to the possibility of four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). A comprehensive stereoisomeric analysis would require computational modeling to determine the relative stabilities of these isomers.

Electronic Structure and Reactivity Predictions

Detailed predictions of the electronic structure and reactivity of this compound are not present in the current body of scientific literature. Such studies would involve quantum chemical calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These calculations would provide insights into the molecule's kinetic and thermodynamic stability, as well as its potential reactivity in various chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

No specific research has been published on the elucidation of reaction pathways or the analysis of transition states involving this compound. This type of computational study is crucial for understanding the mechanisms of reactions in which this compound might participate, such as nucleophilic additions to the ethynyl group or substitution reactions at the hydroxyl group.

Spectroscopic Property Simulations for Structural Research

While experimental spectroscopic data may exist, there are no available computational studies that simulate the spectroscopic properties (e.g., NMR, IR, Raman) of this compound. Such simulations are invaluable for interpreting experimental spectra and confirming the structure of the molecule and its various stereoisomers.

Advanced Analytical Methodologies for Research on 4 Ethyl 1 Ethynylcyclohexan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Ethyl-1-ethynylcyclohexan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to achieve a complete structural assignment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The ethynyl (B1212043) proton (≡C-H) would typically appear as a sharp singlet. The protons of the ethyl group would present as a characteristic triplet and quartet pattern. The cyclohexyl ring protons would produce a series of complex, overlapping multiplets due to their varied chemical environments and spin-spin coupling interactions. The hydroxyl (-OH) proton would be observed as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include those for the two sp-hybridized carbons of the ethynyl group, the quaternary carbinol carbon (C-1), the two carbons of the ethyl substituent, and the five distinct carbons of the cyclohexyl ring. The chemical shifts of the ring carbons are influenced by the stereochemical orientation of the ethyl group (cis or trans relative to the hydroxyl group).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds like 1-ethynylcyclohexanol and 4-ethylcyclohexanol.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethynyl Proton | ¹H | ~2.5 | Singlet |

| Hydroxyl Proton | ¹H | Variable | Broad Singlet |

| Ethyl -CH₂- | ¹H | ~1.5 | Quartet |

| Ethyl -CH₃ | ¹H | ~0.9 | Triplet |

| Cyclohexyl Protons | ¹H | 1.0 - 2.0 | Multiplets |

| Carbinol Carbon (C-OH) | ¹³C | ~68-72 | Singlet |

| Ethynyl Carbons (-C≡CH) | ¹³C | ~70-90 | Doublet/Singlet |

| Ethyl -CH₂- | ¹³C | ~30 | Triplet |

| Ethyl -CH₃ | ¹³C | ~12 | Quartet |

| Cyclohexyl Carbons | ¹³C | ~20-45 | Various |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. When coupled with an ionization technique like Electron Ionization (EI), it also induces fragmentation of the molecule, providing valuable structural information based on the resulting mass-to-charge (m/z) ratios of the fragments.

For this compound (C₁₀H₁₆O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing an exact mass measurement. The nominal molecular weight is 152 g/mol .

The EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 152, although it may be weak due to the instability of tertiary alcohols. The fragmentation pattern is predictable and provides significant structural insight. Key fragmentation pathways for tertiary alcohols include:

Alpha-cleavage: The loss of an alkyl radical from the carbinol carbon is a dominant fragmentation pathway. The loss of the ethyl group ([M-29]⁺) would result in a significant fragment ion.

Dehydration: The elimination of a water molecule ([M-18]⁺) is common for alcohols and would lead to a fragment ion at m/z 134.

Cleavage of other substituents: Loss of the ethynyl group ([M-25]⁺) is also a possible fragmentation route.

Analysis of the fragmentation of the related compound 1-ethynylcyclohexanol shows major peaks at m/z 81, 68, and 95. nih.gov Similar fragmentation involving the cyclohexyl ring would be anticipated for the 4-ethyl derivative.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragmentation Process | Lost Fragment | Predicted m/z | Significance |

| Molecular Ion | - | 152 | Confirms molecular weight |

| Dehydration | H₂O | 134 | Characteristic of alcohols |

| Alpha-Cleavage | C₂H₅• (Ethyl radical) | 123 | Confirms presence of ethyl group at C4 |

| Alpha-Cleavage | C₂H• (Ethynyl radical) | 127 | Confirms presence of ethynyl group |

| Ring Fragmentation | C₂H₄ (Ethene) | 95 | Common for cyclohexyl systems |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous confirmation of molecular geometry, bond lengths, bond angles, and stereochemistry.

For this compound, which can exist as cis and trans isomers based on the relative positions of the ethyl and hydroxyl groups, single-crystal X-ray diffraction would be the ultimate tool for absolute stereochemical assignment. The analysis would reveal the chair conformation of the cyclohexyl ring and establish whether the ethyl group occupies an axial or equatorial position relative to the hydroxyl group.

The application of this method is contingent upon the ability to grow a single, high-quality crystal of the compound, which can sometimes be a challenging prerequisite. To date, there is no publicly available crystallographic data for this compound. However, for a molecule with multiple stereoisomers, this technique remains the gold standard for structural verification.

Chromatographic Techniques (GC-MS, HPLC) for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental for separating components of a mixture, making them essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is ideally suited for analyzing the volatile and thermally stable this compound. It can be used to monitor the synthesis reaction, for instance, the ethynylation of 4-ethylcyclohexanone (B1329521), by quantifying the disappearance of starting material and the appearance of the product over time. nist.gov Furthermore, it serves as a primary method for assessing the purity of the final compound, capable of detecting and identifying volatile byproducts or residual starting materials. The retention time in the GC provides a measure of the compound's identity under specific conditions, while the coupled mass spectrometer confirms its structure. GC-MS data is available for the related compound 1-ethynylcyclohexanol. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. It is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, HPLC can be employed for several purposes:

Purity Assessment: It can detect non-volatile impurities that might not be observable by GC.

Isomer Separation: Chiral HPLC or specific normal-phase conditions could potentially be developed to separate the cis and trans isomers of the compound, allowing for the analysis and isolation of each stereoisomer.

Preparative Chromatography: HPLC can be scaled up to isolate and purify larger quantities of the target compound from a reaction mixture.

Table 3: Applications of Chromatographic Techniques for this compound

| Technique | Primary Application | Information Obtained |

| GC-MS | Reaction Monitoring & Purity Analysis | Retention time, molecular weight, fragmentation pattern, detection of volatile impurities. |

| HPLC | Purity Analysis & Isomer Separation | Retention time, detection of non-volatile impurities, separation of cis/trans isomers. |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for 4-Ethyl-1-ethynylcyclohexan-1-ol Transformations

The transformation of propargylic alcohols is a well-established field, with transition metals like gold, ruthenium, and palladium playing pivotal roles. ucl.ac.ukresearchgate.net Future research will likely focus on applying and adapting these catalytic systems to this compound to exploit its specific structure. Gold catalysts, for instance, are exceptionally effective at activating alkyne functionalities, facilitating reactions such as the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. ucl.ac.uk For a tertiary alcohol like this compound, this would yield a sterically hindered enone, a valuable synthetic intermediate.

Ruthenium complexes have also emerged as powerful catalysts for various transformations of propargylic alcohols, including redox-isomerization and cascade reactions. nih.gov The application of triaminocyclopentadienyl ruthenium complexes, for example, could initiate cascade conversions with various carbon nucleophiles, leading to complex polycyclic structures. nih.gov These catalysts can activate terminal alkynes through different pathways, including the formation of vinylidene and allenylidene intermediates, which can then be trapped by nucleophiles. nih.gov

Potential Catalytic Transformations for this compound

| Catalyst System | Reaction Type | Potential Product Class | Reference |

|---|---|---|---|

| Gold (Au) Complexes | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketones (Enones) | ucl.ac.ukucl.ac.uk |

| Ruthenium (Ru) Complexes | Redox-Isomerization/Cascade | Functionalized Carbo- and Heterocycles | nih.gov |

| Palladium (Pd) Catalysts | Nucleophilic Substitution/Coupling | Substituted Allenes, Enynes | researchgate.net |

| Silver (Ag) Catalysts | Nucleophilic Substitution | Propargylic Ethers, Amines | ucl.ac.uk |

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing portions of all starting materials, represent a highly efficient strategy in organic synthesis. Propargylic alcohols are valuable substrates for MCRs due to their dual reactivity. researchgate.net

For this compound, the hydroxyl group can be eliminated to form a reactive propargyl carbocation, or the alkyne can be activated by a metal catalyst. researchgate.net This dual potential allows for the design of novel MCRs. For example, a palladium-catalyzed MCR could involve the reaction of this compound with an aryl halide and a nucleophile. This would lead to the formation of highly substituted, complex molecules in a single, atom-economical step. Research in this area would aim to develop new MCRs that leverage the specific steric and electronic properties of the 4-ethylcyclohexyl group to control reaction selectivity and access novel chemical space.

Asymmetric Synthesis Approaches Utilizing this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. This compound possesses a chiral quaternary stereocenter at the C1 position of the cyclohexane (B81311) ring, making it a challenging but valuable target for asymmetric synthesis.

One promising future direction is the use of catalytic kinetic resolution to separate the enantiomers of racemic this compound. A reported method for resolving similar tertiary propargylic alcohols utilizes a palladium-catalyzed carboxylative kinetic resolution. rsc.org This process involves the selective reaction of one enantiomer with CO2 to form a cyclic carbonate, leaving the other enantiomer unreacted and in high enantiomeric purity. rsc.org Applying such a method to this compound could provide an efficient route to both (R)- and (S)-enantiomers, which could then serve as chiral building blocks for the synthesis of complex target molecules.

Example Data: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

This table presents data from a study on a similar propargylic alcohol, demonstrating the potential for achieving high enantioselectivity in resolving compounds like this compound. rsc.org

| Substrate | Yield of Recovered Alcohol (%) | Enantiomeric Excess (ee) of Recovered Alcohol (%) | Configuration |

|---|---|---|---|

| (±)-1-Ethynyl-1-cyclohexanol | 46 | 93 | S |

| (±)-1-Ethynyl-1-cyclopentanol | 45 | >99 | S |

| (±)-3-Methyl-1-pentyn-3-ol | 47 | 98 | S |

Potential in Materials Science Research Beyond Simple Polymerization

While the terminal alkyne group allows for polymerization, the more nuanced applications for this compound in materials science lie in its use as a functional monomer or cross-linking agent. The rigid 4-ethylcyclohexyl moiety can impart desirable thermal and mechanical properties, such as increased glass transition temperature and rigidity, to polymers.

The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow this compound to be precisely grafted onto polymer backbones, functionalized surfaces, or incorporated into complex macromolecular architectures like dendrimers. The hydroxyl group provides an additional handle for chemical modification, enabling its incorporation into polyesters, polyurethanes, or epoxy resins. The bifunctionality of the molecule could be exploited to create highly cross-linked networks, leading to the development of robust thermosetting plastics, advanced coatings, or novel hydrogel materials.

Q & A

Q. What are the common synthetic routes for 4-Ethyl-1-ethynylcyclohexan-1-ol, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves alkynylation of a cyclohexanone precursor followed by reduction. For example, a Grignard reaction with ethynyl magnesium bromide under anhydrous conditions can yield the ethynyl-substituted intermediate. To ensure reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry) in detail .

- Use high-purity reagents and characterize intermediates via NMR and GC-MS .

- Provide step-by-step protocols in the main manuscript, with extended data (e.g., spectral peaks, yields) in supplementary materials .

Q. How should researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Structural confirmation : Combine -NMR, -NMR, and IR spectroscopy to verify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm, hydroxyl O-H stretch at ~3200–3600 cm) .

- Purity assessment : Use HPLC (≥95% purity threshold) and elemental analysis. Cross-reference spectral data with databases like NIST or PubChem .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Conduct hazard assessments using ECHA or PubChem data to identify risks (e.g., flammability, toxicity) .

- Use fume hoods for volatile steps, wear nitrile gloves, and store the compound in inert atmospheres .

- Include first-aid measures (e.g., eye rinsing for 15+ minutes) in lab protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer :

- Repeat experiments : Confirm spectra under identical conditions to rule out instrumentation errors .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) .

- Database cross-check : Validate against high-confidence sources like NIST or peer-reviewed literature .

Q. What experimental design strategies optimize the study of this compound’s reactivity under varying conditions?

- Methodological Answer :

- Variable testing : Systematically alter solvents (polar vs. nonpolar), temperatures, and catalysts to map reaction pathways .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for hydroxyl group reactions.

- Surface interactions : Apply microspectroscopic techniques (e.g., AFM-IR) to study adsorption on catalytic surfaces .

Q. How should researchers present complex datasets (e.g., kinetic or thermodynamic studies) for this compound?

- Methodological Answer :

- Data tables : Include raw and processed data (e.g., rate constants, ΔG values) with error margins .

- Statistical rigor : Perform ANOVA or t-tests to validate significance; justify statistical methods in supplementary materials .

- Visual clarity : Use Arrhenius plots or free-energy diagrams to highlight trends .

Critical Analysis of Contradictions

- Case Study : Discrepancies in melting points across studies may arise from polymorphic forms or impurities. Address by:

- Recrystallizing the compound in multiple solvents .

- Publishing DSC thermograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.